molecular formula C10H15N B14742281 N,N,2,4-Tetramethylbenzenamine CAS No. 769-53-9

N,N,2,4-Tetramethylbenzenamine

Cat. No.: B14742281
CAS No.: 769-53-9
M. Wt: 149.23 g/mol
InChI Key: DZXAIYQRCQALGE-UHFFFAOYSA-N
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Description

. It is a derivative of aniline, where the amine group is substituted with two methyl groups at the nitrogen atom and two additional methyl groups at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,2,4-Tetramethylbenzenamine can be synthesized through several methods. One common approach involves the alkylation of 2,4-xylidine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethylbenzonitrile in the presence of a suitable catalyst like palladium on carbon. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N,2,4-Tetramethylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,2,4-Tetramethylbenzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,2,4-Tetramethylbenzenamine involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for specific enzymes, leading to the formation of detectable products. In industrial applications, its reactivity is harnessed to produce desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: N,N,2,4-Tetramethylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

769-53-9

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

N,N,2,4-tetramethylaniline

InChI

InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)9(2)7-8/h5-7H,1-4H3

InChI Key

DZXAIYQRCQALGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)C

Origin of Product

United States

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